molecular formula C8H12N2O B13304603 3-[(2S)-Butan-2-yl]pyrazin-2-ol

3-[(2S)-Butan-2-yl]pyrazin-2-ol

Cat. No.: B13304603
M. Wt: 152.19 g/mol
InChI Key: RSDKBGFQWAFAHH-LURJTMIESA-N
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Description

3-[(2S)-Butan-2-yl]pyrazin-2-ol is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-Butan-2-yl]pyrazin-2-ol typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method is the alkylation of pyrazin-2-ol with (S)-2-butanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2S)-Butan-2-yl]pyrazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.

Major Products Formed

    Oxidation: Pyrazine N-oxides.

    Reduction: Pyrazine amines.

    Substitution: Halogenated or alkylated pyrazine derivatives.

Scientific Research Applications

3-[(2S)-Butan-2-yl]pyrazin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2S)-Butan-2-yl]pyrazin-2-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tuberculosis drug.

    Pyrazine-2-carboxylic acid: Another pyrazine derivative with antimicrobial properties.

    2,3-Dimethylpyrazine: Used in flavor and fragrance industries.

Uniqueness

3-[(2S)-Butan-2-yl]pyrazin-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stereochemistry (S-configuration) and the presence of a hydroxyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-[(2S)-butan-2-yl]-1H-pyrazin-2-one

InChI

InChI=1S/C8H12N2O/c1-3-6(2)7-8(11)10-5-4-9-7/h4-6H,3H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

RSDKBGFQWAFAHH-LURJTMIESA-N

Isomeric SMILES

CC[C@H](C)C1=NC=CNC1=O

Canonical SMILES

CCC(C)C1=NC=CNC1=O

Origin of Product

United States

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